molecular formula C35H77FN9O13P3 B11936581 [[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine

[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine

Cat. No.: B11936581
M. Wt: 944.0 g/mol
InChI Key: NXYFBOCYBVNKFK-ZJECJYFYSA-N
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Description

The compound [[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine is a complex organic molecule It features a purine base, a fluorinated sugar moiety, and multiple phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the purine base and the fluorinated sugar moiety. The purine base can be synthesized through a series of reactions involving the condensation of guanine derivatives. The fluorinated sugar moiety is typically prepared through fluorination reactions of ribose derivatives. The final step involves the coupling of the purine base with the fluorinated sugar moiety, followed by phosphorylation to introduce the phosphate groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and purification systems. The process would include the optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups in the purine base can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under mild conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying enzyme-substrate interactions.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The purine base can bind to active sites of enzymes, inhibiting their activity or altering their function. The fluorinated sugar moiety can enhance the compound’s stability and binding affinity, while the phosphate groups can facilitate its incorporation into biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Adenosine triphosphate (ATP): A nucleotide with a similar phosphate group structure.

    Fluorodeoxyglucose (FDG): A fluorinated sugar used in medical imaging.

    Guanosine monophosphate (GMP): A nucleotide with a purine base similar to the compound .

Uniqueness

This compound is unique due to its combination of a fluorinated sugar moiety, a purine base, and multiple phosphate groups. This structure imparts unique chemical and biological properties, making it a valuable tool for various scientific applications.

Properties

Molecular Formula

C35H77FN9O13P3

Molecular Weight

944.0 g/mol

IUPAC Name

[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate;N,N-diethylethanamine

InChI

InChI=1S/C11H17FN5O13P3.4C6H15N/c1-11(12)6(18)4(2-27-32(23,24)30-33(25,26)29-31(20,21)22)28-9(11)17-3-14-5-7(17)15-10(13)16-8(5)19;4*1-4-7(5-2)6-3/h3-4,6,9,18H,2H2,1H3,(H,23,24)(H,25,26)(H2,20,21,22)(H3,13,15,16,19);4*4-6H2,1-3H3/t4-,6-,9-,11-;;;;/m1..../s1

InChI Key

NXYFBOCYBVNKFK-ZJECJYFYSA-N

Isomeric SMILES

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CCN(CC)CC.CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F

Origin of Product

United States

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